

## Protocol for Assessing Lepzacitinib Target Engagement in Skin Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lepzacitinib |           |
| Cat. No.:            | B12380203    | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Lepzacitinib** (formerly ATI-1777) is a topical, "soft" Janus kinase (JAK) 1 and JAK3 inhibitor in development for the treatment of inflammatory skin diseases such as atopic dermatitis.[1][2][3] As a targeted therapy, demonstrating engagement of **Lepzacitinib** with its intended molecular targets within the skin is crucial for establishing its mechanism of action and therapeutic potential. This document provides a comprehensive protocol for assessing the target engagement of **Lepzacitinib** in human skin biopsies. The outlined procedures are designed to quantify both the presence of the drug in the skin and its pharmacological effect on the JAK-STAT signaling pathway.

## **Lepzacitinib's Mechanism of Action**

**Lepzacitinib** is designed to selectively inhibit JAK1 and JAK3.[2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting JAK1 and JAK3, **Lepzacitinib** is expected to block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory genes.[4] Being a "soft" inhibitor, **Lepzacitinib** is designed to act locally at



the site of application and be rapidly metabolized in systemic circulation, minimizing systemic exposure.[1][3]

# **Experimental Workflow for Target Engagement Assessment**

A multi-faceted approach is recommended to thoroughly assess **Lepzacitinib**'s target engagement in skin biopsies. This involves a combination of analytical chemistry and molecular biology techniques to measure drug concentration, target protein phosphorylation, and downstream gene expression.



Click to download full resolution via product page

Caption: Experimental workflow for assessing **Lepzacitinib** target engagement in skin biopsies.

### **Data Presentation**



The following tables summarize hypothetical, yet representative, quantitative data from a clinical study evaluating a topical JAK inhibitor like **Lepzacitinib**.

Table 1: Lepzacitinib Concentration in Skin Biopsies

| Timepoint | Treatment Group | Lepzacitinib Concentration (ng/g tissue) |
|-----------|-----------------|------------------------------------------|
| Baseline  | Vehicle         |                                          |
| Baseline  | Lepzacitinib    |                                          |
| Week 4    | Vehicle         |                                          |
| Week 4    | Lepzacitinib    | 150.5 ± 45.2                             |

\*LLOQ: Lower Limit of Quantification

Table 2: Phosphorylated STAT3 (pSTAT3) Levels in Skin Biopsies (by Immunohistochemistry)

| Timepoint | Treatment Group | pSTAT3 Positive<br>Cells (%) | Fold Change from<br>Baseline |
|-----------|-----------------|------------------------------|------------------------------|
| Baseline  | Vehicle         | 65.2 ± 10.1                  | -                            |
| Baseline  | Lepzacitinib    | 68.5 ± 9.8                   | -                            |
| Week 4    | Vehicle         | 62.1 ± 11.5                  | 0.95                         |
| Week 4    | Lepzacitinib    | 25.4 ± 7.3                   | 0.37                         |

Table 3: Relative mRNA Expression of Inflammatory Cytokines in Skin Biopsies (by RT-qPCR)



| Gene   | Timepoint    | Treatment Group | Relative mRNA Expression (Fold Change from Baseline) |
|--------|--------------|-----------------|------------------------------------------------------|
| IL-4   | Week 4       | Vehicle         | 0.98                                                 |
| Week 4 | Lepzacitinib | 0.45            |                                                      |
| IL-13  | Week 4       | Vehicle         | 1.05                                                 |
| Week 4 | Lepzacitinib | 0.38            |                                                      |
| IL-31  | Week 4       | Vehicle         | 0.95                                                 |
| Week 4 | Lepzacitinib | 0.32            |                                                      |

# Experimental Protocols Skin Biopsy Collection and Processing

 Collection: Collect 4mm punch biopsies from lesional skin at baseline and after the treatment period. For pharmacokinetic analysis, an additional biopsy from non-lesional skin can be taken.

#### Processing:

- For Mass Spectrometry and Western Blot: Snap-freeze the biopsy in liquid nitrogen and store at -80°C until homogenization.
- For Immunohistochemistry: Fix the biopsy in 10% neutral buffered formalin for 24 hours and then embed in paraffin (FFPE).
- For RT-qPCR: Place the biopsy in an RNA stabilization solution (e.g., RNAlater) and store at -80°C.

### Mass Spectrometry for Lepzacitinib Quantification

This protocol provides a general workflow for the quantification of **Lepzacitinib** in skin tissue using liquid chromatography-mass spectrometry (LC-MS).



- Homogenization: Homogenize the frozen skin biopsy tissue in a suitable buffer.
- Extraction: Perform a liquid-liquid or solid-phase extraction to isolate Lepzacitinib from the tissue homogenate.
- LC-MS Analysis:
  - Inject the extracted sample into an LC-MS/MS system.
  - Separate Lepzacitinib from other matrix components using a suitable C18 column and a gradient elution.
  - Detect and quantify **Lepzacitinib** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification: Calculate the concentration of Lepzacitinib in the tissue sample by comparing its response to a standard curve prepared with known concentrations of the drug.

# Immunohistochemistry (IHC) for Phospho-STAT3 (pSTAT3)

This protocol is for the detection of pSTAT3 in FFPE skin sections.

- Deparaffinization and Rehydration:
  - Deparaffinize the FFPE sections in xylene.
  - Rehydrate through a series of graded ethanol solutions and finally in distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH
   6.0) in a pressure cooker or water bath.[6]
- Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[5]
- Primary Antibody Incubation: Incubate the sections with a primary antibody specific for pSTAT3 (e.g., rabbit anti-pSTAT3) overnight at 4°C.[5]



- Secondary Antibody and Detection:
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.[7]
- Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides with a permanent mounting medium.[5]
- Analysis: Quantify the percentage of pSTAT3-positive cells within the epidermis and dermis
  using image analysis software.

### **Western Blot for JAK-STAT Pathway Proteins**

This protocol is for the analysis of total and phosphorylated JAK and STAT proteins in skin biopsy lysates.

- Protein Extraction:
  - Homogenize frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.



 Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK1, JAK3, and STAT3 overnight at 4°C.

#### Detection:

- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels
  of phosphorylated proteins to their corresponding total protein levels.

## Reverse Transcription Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol is for the measurement of mRNA levels of inflammatory cytokines in skin biopsies.

#### RNA Extraction:

- Homogenize the skin biopsy stored in RNA stabilization solution.
- Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]

#### qPCR:

- Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., IL-4, IL-13, IL-31) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]
- The qPCR reaction involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[10]
- Analysis: Calculate the relative gene expression using the delta-delta Ct ( $\Delta\Delta$ Ct) method.



## **Signaling Pathway**



Click to download full resolution via product page



Caption: Lepzacitinib inhibits the JAK-STAT signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aclaris Therapeutics Announces Positive Preliminary Topline Data from Phase 2a Trial of ATI-1777 for Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. Lepzacitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions [mdpi.com]
- 5. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 7. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques PMC [pmc.ncbi.nlm.nih.gov]
- 8. ILSL Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Cytokine profiles in paraffin-embedded biopsy samples of lepromatous leprosy patients: semi-quantitative measure of cytokine mRNA using RT-PCR [ijl.ilsl.br]
- 9. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- To cite this document: BenchChem. [Protocol for Assessing Lepzacitinib Target Engagement in Skin Biopsies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380203#protocol-for-assessing-lepzacitinib-target-engagement-in-skin-biopsies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com